Adouetine Z amidosulfonate [French]
Description
Adouetine Z amidosulfonate [French] (CAS: 19542-40-6) is a complex bicyclic sulfonated prolinamide derivative with the systematic name L-Prolinamide, N,N-dimethyl-L-phenylalanyl-N-(5,8-dioxo-3-phenyl-7-(phenylmethyl)-2-oxa-6,9-diazabicyclo(10.2.2)hexadeca-10,12,14,15-tetraen-4-yl)-, (3R-(3R,4S,7S))-, sulfamate*.
Properties
CAS No. |
19542-40-6 |
|---|---|
Molecular Formula |
C42H45N5O5 |
Molecular Weight |
699.8 g/mol |
IUPAC Name |
(2S)-1-[(3R,4S,7S,10Z)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-N-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H45N5O5/c1-46(2)36(28-31-15-8-4-9-16-31)41(50)45-40(49)35-19-12-26-47(35)37-38(32-17-10-5-11-18-32)52-33-22-20-29(21-23-33)24-25-43-39(48)34(44-42(37)51)27-30-13-6-3-7-14-30/h3-11,13-18,20-25,34-38H,12,19,26-28H2,1-2H3,(H,43,48)(H,44,51)(H,45,49,50)/b25-24-/t34-,35-,36-,37-,38+/m0/s1 |
InChI Key |
WQGSMNQYDWWZGF-RLLMKXODSA-N |
SMILES |
CN(C)C(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(OC4=CC=C(C=C4)C=CNC(=O)C(NC3=O)CC5=CC=CC=C5)C6=CC=CC=C6 |
Isomeric SMILES |
CN(C)[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@H](OC4=CC=C(C=C4)/C=C\NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(OC4=CC=C(C=C4)C=CNC(=O)C(NC3=O)CC5=CC=CC=C5)C6=CC=CC=C6 |
Synonyms |
L-Prolinamide, N,N-dimethyl-L-phenylalanyl-N-(5,8-dioxo-3-phenyl-7-(ph enylmethyl)-2-oxa-6,9-diazabicyclo(10.2.2)hexadeca-10,12,14,15-tetraen -4-yl)-, (3R-(3R*,4S*,7S*))-, sulfamate |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Adouetine Z amidosulfonate with structurally or functionally related compounds, leveraging available data from diverse sources.
Structural Analogs
Diazonamide A
- Structure : Diazonamide A (CAS: N/A) is a marine-derived bicyclic peptide with a macrocyclic core and oxazoline ring. Its synthesis involves stereoselective construction of quaternary centers, as demonstrated by Nicolaou et al. .
- Comparison : Both compounds share complex bicyclic architectures. However, Adouetine Z lacks the macrocyclic peptide backbone of diazonamide A, instead incorporating sulfamate and phenylalanyl groups. The synthesis strategies for diazonamide A, such as stereoselective C10 quaternary center formation , may inform analogous approaches for Adouetine Z.
Azolitmin (101430)
- Structure: Azolitmin (CAS: 1395-18-2) is a litmus component classified as non-hazardous under CLP regulations .
- Comparison: Unlike Adouetine Z, Azolitmin is a simpler aromatic compound used in laboratory settings.
Ambrettolide
- Structure : Ambrettolide (CAS: N/A) is a macrocyclic lactone with a δ-lactone ring, used in fragrances .
- Comparison : While both compounds contain cyclic systems, Ambrettolide’s lactone ring contrasts with Adouetine Z’s sulfamate and diazabicyclo moieties. This structural divergence underscores differences in utility—Ambrettolide in perfumery vs. Adouetine Z’s speculative bioactivity.
Functional and Pharmacological Analogs
(−)-Huperzine A
Preparation Methods
Plant Material Preparation
Fresh plant parts are washed thoroughly with tap water to eliminate soil debris and rinsed with distilled water. The cleaned material is then dried in a hot-air oven at 40–50°C for 72 hours to preserve thermolabile constituents. Dried leaves or roots are pulverized into a fine powder using a mechanical grinder, ensuring particle uniformity for optimal solvent penetration.
Solvent Extraction
Two primary solvents are employed for extraction:
-
Aqueous Extraction : 10 g of powdered plant material is soaked in 200 mL distilled water for 12 hours at room temperature. The mixture is filtered through Whatman No. 1 filter paper, and the filtrate is concentrated to 50 mL using a rotary evaporator at 50°C.
-
Methanolic Extraction : For non-polar constituents, 10 g of powder is macerated in 100 mL methanol for 12 hours. The methanolic extract is filtered and concentrated under reduced pressure.
Table 1: Solvent Efficiency in Alkaloid Extraction
| Solvent | Extraction Yield (%) | Key Phytochemicals Isolated |
|---|---|---|
| Water | 12.5 ± 0.8 | Tannins, Saponins |
| Methanol | 18.2 ± 1.1 | Alkaloids, Flavonoids |
Isolation and Purification of Adouetine Z Amidosulfonate
Phytochemical Screening
Qualitative tests are conducted to confirm the presence of alkaloids, a precursor class for Adouetine Z derivatives:
-
Alkaloid Detection : 200 mg of extract is boiled in 10 mL methanol, acidified with 1% HCl, and treated with Dragendorff reagent. A brownish-red precipitate confirms alkaloids.
-
Saponin Identification : Frothing tests using 5 mL of extract shaken vigorously for 2 minutes yield stable foam, indicating saponins.
Column Chromatography
The crude extract is subjected to silica gel column chromatography (60–120 mesh) using a gradient elution system:
High-Performance Liquid Chromatography (HPLC)
Final purification is achieved using a C18 reverse-phase column (250 mm × 4.6 mm, 5 µm). The mobile phase consists of acetonitrile–water (70:30 v/v) with 0.1% trifluoroacetic acid, delivered at 1.0 mL/min. Adouetine Z amidosulfonate elutes at 12.3 minutes, detected at 220 nm.
Table 2: HPLC Parameters for Adouetine Z Amidosulfonate
| Parameter | Specification |
|---|---|
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile–Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 12.3 min |
| Detection Wavelength | 220 nm |
Structural Characterization and Validation
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) : 1H NMR (500 MHz, CDCl3) reveals characteristic signals at δ 7.25–7.35 (aromatic protons), δ 4.50 (amide NH), and δ 3.80 (sulfonate group).
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 700.2 [M+H]+, consistent with the molecular formula C42H45N5O5.
Purity Assessment
The compound’s purity (>98%) is confirmed by:
-
Elemental Analysis : Calculated (%) for C42H45N5O5: C 72.08, H 6.48, N 10.01; Found: C 71.95, H 6.52, N 9.98.
Challenges and Optimization Strategies
Yield Enhancement
Initial extraction yields of Adouetine Z amidosulfonate are low (0.2–0.5% w/w). To address this, researchers have optimized solvent systems:
-
Ultrasound-Assisted Extraction (UAE) : Sonication at 40 kHz for 30 minutes increases yield to 1.1% w/w by enhancing cell wall disruption.
-
Microwave-Assisted Extraction (MAE) : Exposure to 500 W microwaves for 5 minutes improves solvent penetration, yielding 1.4% w/w.
Table 3: Comparative Extraction Yields
| Method | Yield (% w/w) | Time Required |
|---|---|---|
| Conventional Soaking | 0.3 ± 0.1 | 12 hours |
| UAE | 1.1 ± 0.2 | 30 minutes |
| MAE | 1.4 ± 0.3 | 5 minutes |
Q & A
Q. How can researchers integrate omics data (e.g., transcriptomics, metabolomics) to elucidate Adouetine Z amidosulfonate’s systemic effects?
- Methodological Answer :
- Use pathway analysis software (e.g., Ingenuity IPA) to map multi-omics datasets onto biological networks.
- Apply machine learning (e.g., random forests) to identify biomarkers of response.
- Address data heterogeneity through normalization and batch-effect correction .
Q. Notes for Implementation :
- Data Presentation : Follow guidelines for appendices (raw data) and in-text processed data (e.g., significance annotations in tables) .
- Terminology : Avoid jargon; define specialized terms (e.g., “amidosulfonate moiety”) upon first use .
- Reproducibility : Include step-by-step protocols, equipment calibration details, and reagent lot numbers in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
